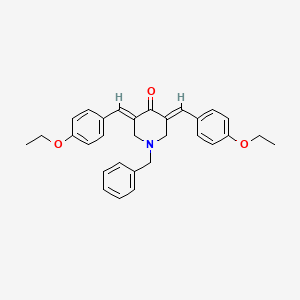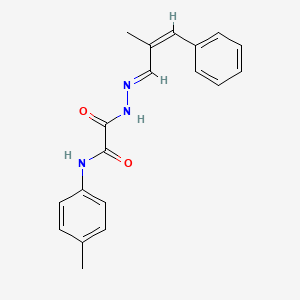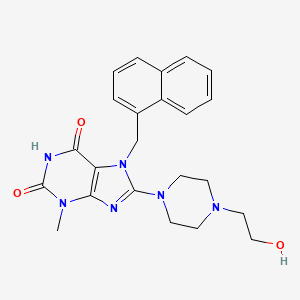
1-Benzyl-3,5-bis(4-ethoxybenzylidene)-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-bis(4-ethoxybenzylidene)-4-piperidinone is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinone core substituted with benzyl and ethoxybenzylidene groups. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-Benzyl-3,5-bis(4-ethoxybenzylidene)-4-piperidinone typically involves a multi-step process. One common synthetic route is the Claisen-Schmidt condensation reaction. In this method, 1-benzylpiperidin-4-one is reacted with 4-ethoxybenzaldehyde under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Benzyl-3,5-bis(4-ethoxybenzylidene)-4-piperidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically targets the ethoxybenzylidene groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group in the piperidinone core to form the corresponding alcohol.
Substitution: The benzyl and ethoxybenzylidene groups can undergo substitution reactions with various nucleophiles. For example, halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
1-Benzyl-3,5-bis(4-ethoxybenzylidene)-4-piperidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its effects on different biological targets and pathways to develop new pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-bis(4-ethoxybenzylidene)-4-piperidinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of benzyl and ethoxybenzylidene groups can influence its binding affinity and specificity towards these targets.
For example, if the compound exhibits antioxidant activity, it may scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells . The exact molecular pathways involved in its mechanism of action would require further experimental studies to elucidate.
Comparison with Similar Compounds
1-Benzyl-3,5-bis(4-ethoxybenzylidene)-4-piperidinone can be compared with other similar compounds, such as:
1-Benzyl-3,5-bis(4-methoxybenzylidene)-4-piperidinone: This compound has methoxy groups instead of ethoxy groups. The presence of methoxy groups may alter its chemical reactivity and biological activity.
1-Benzyl-3,5-bis(4-hydroxybenzylidene)-4-piperidinone: The hydroxy groups in this compound can participate in hydrogen bonding, potentially affecting its solubility and interactions with biological targets.
1-Benzyl-3,5-bis(4-chlorobenzylidene)-4-piperidinone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H31NO3 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C30H31NO3/c1-3-33-28-14-10-23(11-15-28)18-26-21-31(20-25-8-6-5-7-9-25)22-27(30(26)32)19-24-12-16-29(17-13-24)34-4-2/h5-19H,3-4,20-22H2,1-2H3/b26-18+,27-19+ |
InChI Key |
MDGORKHUSIPFBI-BFNWXZRRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037581.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12037597.png)
![(3Z)-1-allyl-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12037617.png)
![2-Methoxyethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12037624.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12037637.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12037644.png)

![6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12037652.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12037654.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12037656.png)

